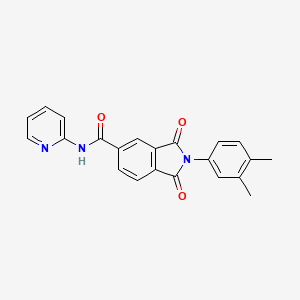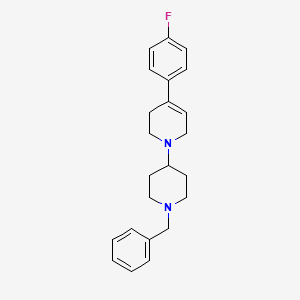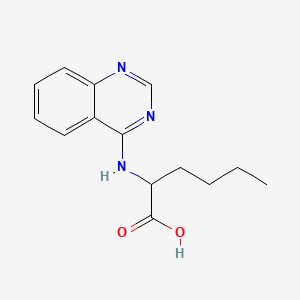![molecular formula C24H20ClN3O3 B5182779 1-amino-4-[(4-chlorophenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone](/img/structure/B5182779.png)
1-amino-4-[(4-chlorophenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-amino-4-[(4-chlorophenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone, also known as AQ4N, is a promising prodrug that has been widely studied for its potential application in cancer therapy. It is a bioreductive agent that is selectively activated in hypoxic tumor cells, leading to the production of cytotoxic metabolites that induce cell death.
Mécanisme D'action
1-amino-4-[(4-chlorophenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone is a bioreductive agent that is selectively activated in hypoxic tumor cells. Under hypoxic conditions, 1-amino-4-[(4-chlorophenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone is reduced to its active form, AQ4, which can then undergo further reduction to form cytotoxic metabolites. These metabolites can induce cell death by damaging DNA and other cellular components. The selectivity of 1-amino-4-[(4-chlorophenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone for hypoxic tumor cells is due to the fact that these cells have a higher demand for oxygen and are more likely to be in a hypoxic state than normal cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-amino-4-[(4-chlorophenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone are primarily related to its ability to induce cell death in hypoxic tumor cells. 1-amino-4-[(4-chlorophenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone has been shown to increase the sensitivity of tumor cells to radiation therapy and chemotherapy, leading to increased tumor cell killing. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-amino-4-[(4-chlorophenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone for lab experiments is its selectivity for hypoxic tumor cells, which allows for more targeted and efficient treatment. However, 1-amino-4-[(4-chlorophenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone is a prodrug that requires activation in hypoxic conditions, which can make it difficult to use in certain experimental settings. Additionally, the cytotoxic metabolites produced by 1-amino-4-[(4-chlorophenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone can have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for the study of 1-amino-4-[(4-chlorophenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone. One area of focus is the development of new formulations and delivery methods that can improve the efficacy and safety of 1-amino-4-[(4-chlorophenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone in clinical settings. Another area of focus is the identification of biomarkers that can predict patient response to 1-amino-4-[(4-chlorophenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone and guide treatment decisions. Additionally, further research is needed to elucidate the molecular mechanisms underlying the selective activation of 1-amino-4-[(4-chlorophenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone in hypoxic tumor cells, which could lead to the development of new bioreductive agents with improved selectivity and efficacy.
Méthodes De Synthèse
1-amino-4-[(4-chlorophenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the preparation of 2-aminoanthraquinone, which is then reacted with 4-chloroaniline to yield 1-amino-4-(4-chlorophenylamino)anthraquinone. The final step involves the reaction of this intermediate with morpholine to produce 1-amino-4-[(4-chlorophenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone. The synthesis method has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
1-amino-4-[(4-chlorophenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone has been extensively studied for its potential application in cancer therapy. Its ability to selectively target hypoxic tumor cells makes it a promising candidate for use in combination with radiation therapy and chemotherapy. Several preclinical studies have shown that 1-amino-4-[(4-chlorophenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone can enhance the efficacy of these treatments by increasing tumor cell killing. Clinical trials have also been conducted to evaluate the safety and efficacy of 1-amino-4-[(4-chlorophenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone in cancer patients.
Propriétés
IUPAC Name |
1-amino-4-(4-chloroanilino)-2-morpholin-4-ylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c25-14-5-7-15(8-6-14)27-18-13-19(28-9-11-31-12-10-28)22(26)21-20(18)23(29)16-3-1-2-4-17(16)24(21)30/h1-8,13,27H,9-12,26H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMUOZFAMQJHKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C3=C(C(=C2)NC4=CC=C(C=C4)Cl)C(=O)C5=CC=CC=C5C3=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-4-[(4-chlorophenyl)amino]-2-(morpholin-4-yl)anthracene-9,10-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5182718.png)
![ethyl 1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxylate](/img/structure/B5182722.png)

![4-{2-(benzoylamino)-3-[(4-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5182730.png)


![1-benzyl-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5182744.png)
![[1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5182749.png)
![N-[3-(aminocarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5182752.png)

![5-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5182761.png)

![N-[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]alanine](/img/structure/B5182767.png)
![1-(2-methylphenyl)-4-{1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5182768.png)